Undecaethylene glycol monomethyl ether
Overview
Description
Undecaethylene glycol monomethyl ether is a versatile chemical compound used in scientific research. It exhibits high perplexity and burstiness, enabling diverse applications such as solvent, dispersant, and surfactant in various fields. It has a molecular formula of C29H62O12Si and a molecular weight of 630.8809 .
Synthesis Analysis
The synthesis of undecaethylene glycol monomethyl ether and similar compounds involves a coupling methodology where monobenzyl tri or tetraethylene glycols are chain-extended either by coupling them together in the presence of tosyl chloride or through reaction with α,ω-ditosyl triethylene glycol in dioxane . This process results in the formation of octa-, nona-, and undecaethylene glycols .Molecular Structure Analysis
The molecular structure of undecaethylene glycol monomethyl ether consists of a total of 94 bonds, including 38 non-H bonds, 34 rotatable bonds, and 11 ether (aliphatic) bonds . The IUPAC Standard InChIKey for this compound is FDJJNKMVPFSOBQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Undecaethylene glycol monomethyl ether can be used as a catalyst or reaction medium in various chemical reactions. Its ability to solubilize both hydrophobic and hydrophilic compounds makes it useful for promoting reactions at the interface between these two phases.Safety And Hazards
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDQSWKLHABGKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Undecaethylene glycol monomethyl ether |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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